3-Pyridylacetic acid hydrochloride

Descripción

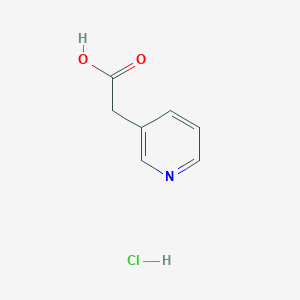

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-pyridin-3-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCCOEWNFXXUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6419-36-9 | |

| Record name | 3-Pyridineacetic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6419-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridineacetic acid, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-pyridylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Pyridylacetic Acid Hydrochloride (CAS 6419-36-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridylacetic acid hydrochloride, with the CAS number 6419-36-9, is a pyridyl-substituted carboxylic acid derivative of significant interest in pharmaceutical and organic synthesis.[1][2] This technical guide provides a comprehensive overview of its chemical properties, established synthesis methodologies, and its critical role as a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs), most notably risedronate sodium.[1][3] Detailed experimental protocols for its synthesis and subsequent conversion to risedronate are provided, alongside a summary of its known, albeit limited, direct biological activities. This document aims to serve as a valuable resource for professionals engaged in drug discovery, process development, and medicinal chemistry.

Chemical and Physical Properties

This compound is a white to beige crystalline powder.[4] It is soluble in water and possesses amphoteric properties due to the presence of both a basic pyridine (B92270) ring and an acidic carboxylic acid group.[1][5] This dual reactivity makes it a versatile building block in synthetic chemistry.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6419-36-9 | [6] |

| Molecular Formula | C₇H₈ClNO₂ | [6] |

| Molecular Weight | 173.60 g/mol | [6] |

| Appearance | White to light brown/beige crystalline powder | [4][7] |

| Melting Point | 161-163 °C (lit.) | [6][7] |

| Boiling Point | 301.6°C at 760 mmHg | [7] |

| Flash Point | 136.2°C | [7] |

| Solubility | Soluble in water. | [7] |

| InChI Key | XVCCOEWNFXXUEV-UHFFFAOYSA-N | [1] |

Synthesis of this compound

Several synthetic routes for this compound have been established, primarily starting from nicotinic acid, 3-acetylpyridine (B27631), or 3-vinylpyridine.[1][7] The Willgerodt-Kindler reaction is a commonly employed method.[8][9]

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction from Nicotinic Acid

This protocol involves the initial conversion of nicotinic acid to 3-acetylpyridine, followed by the Willgerodt-Kindler reaction and subsequent hydrolysis.[10]

Step 1: Synthesis of 3-Acetylpyridine from Ethyl Nicotinate (B505614)

-

React ethyl nicotinate with ethyl acetate (B1210297) and metallic sodium.

-

Hydrolyze the resulting intermediate to yield 3-acetylpyridine.[10]

Step 2: Synthesis of 3-Pyridinethioacetylmorpholine

-

Mix 83.2 g of 3-acetylpyridine and 65.8 g of morpholine.

-

Add 24.2 g of sulfur while stirring.

-

Heat the mixture to reflux and maintain for 12 hours.

-

Pour the reaction mixture into 400 ml of ice water.

-

Filter the precipitate, wash the crystals with ice water, and air-dry to obtain 3-pyridinethioacetylmorpholine (pale yellow crystals, yield: 81.8%).[10]

Step 3: Hydrolysis to this compound

-

Mix 125 g of 3-pyridinethioacetylmorpholine with 142 ml of concentrated hydrochloric acid.

-

Heat to reflux for 6 hours.

-

Filter the reaction mixture and allow it to cool to collect the crystals.

-

Purify the crude product with 100 ml of concentrated hydrochloric acid.

-

Dry the purified crystals to obtain 73.5 g of white crystalline this compound (yield: 75.3%, mp: 157-160°C).[10]

Diagram 1: Synthesis of this compound via Willgerodt-Kindler Reaction

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3-Vinylpyridine

This two-step chemical reaction offers a more direct route with high yields.[7]

Step 1: Synthesis of 3-Pyridinethioacetylmorpholine

-

To 86.8 g of 3-vinylpyridine, add 79 g of morpholine.

-

With stirring, add 29 g of sulfur.

-

Heat the mixture to reflux and maintain for 12 hours.

-

Pour the reactant into ice water and filter.

-

Wash the crystals with ice water and air-dry to obtain 160.2 g of faint yellow crystalline 3-pyridinethioacetylmorpholine (yield: 87.3%).[7]

Step 2: Hydrolysis to this compound

-

Mix 160.2 g of 3-pyridinethioacetylmorpholine with 182 ml of hydrochloric acid.

-

Reflux for 6 hours and then filter.

-

Concentrate the filtrate under reduced pressure and cool to induce crystallization.

-

Refine the crystals with 130 ml of concentrated hydrochloric acid.

-

Dry the product to obtain 107.6 g of white crystalline this compound (yield: 86%).[7]

Application in the Synthesis of Risedronate Sodium

A primary application of this compound is its use as a key intermediate in the synthesis of Risedronate sodium, a bisphosphonate used for the treatment of osteoporosis.[1][3]

Experimental Protocol: Synthesis of Risedronic Acid

-

In a four-necked round bottom flask fitted on a water bath, combine 100 g (0.576 moles) of this compound and 103.97 g (1.267 moles) of phosphorous acid.

-

Stir the mixture for ten minutes at ambient temperature (25-30 °C).

-

Heat the reaction mixture to 60-65 °C.

-

At this temperature, slowly add 198.12 g (1.44 moles) of phosphorous trichloride (B1173362) over one hour.

-

After the addition is complete, follow by hydrolysis in water to yield Risedronic acid.[8]

Diagram 2: Synthesis of Risedronate Sodium from this compound

References

- 1. This compound | 6419-36-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of 3-pyridylacetamide derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors targeting a bidentate interaction with Arg125 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]

- 10. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]

The Relationship Between 3-Pyridylacetic Acid Hydrochloride and Nicotinic Acid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the metabolic relationship between 3-Pyridylacetic acid hydrochloride (3-PAA-HCl) and nicotinic acid (Niacin, Vitamin B3). 3-Pyridylacetic acid is a structural analog and higher homologue of nicotinic acid, suggesting a potential for interaction with the metabolic pathways of this essential vitamin.[1][2][3] This document details the established metabolic pathways of nicotinic acid, hypothesizes the mechanism of interaction by 3-PAA-HCl, presents relevant quantitative data on nicotinic acid metabolism, and provides detailed experimental protocols for investigating the proposed interactions. The information herein is intended to guide research efforts aimed at elucidating the precise nature of this metabolic relationship, which holds significance for pharmacology and drug development.

Introduction to this compound and Nicotinic Acid

2.1 this compound

This compound (3-PAA-HCl) is a pyridine (B92270) derivative with a carboxymethyl group at the 3-position. It is recognized as a metabolite of nicotine (B1678760) and other tobacco alkaloids.[4][5] Its structural similarity to nicotinic acid, differing by an additional methylene (B1212753) group between the pyridine ring and the carboxyl group, is the basis for the hypothesized interaction with nicotinic acid metabolism. 3-PAA-HCl is also utilized as a precursor in the synthesis of various pharmaceutical compounds.[1]

2.2 Nicotinic Acid (Niacin)

Nicotinic acid is a water-soluble B vitamin (Vitamin B3) that is essential for human health. It serves as a precursor for the synthesis of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), which are vital for numerous cellular redox reactions and energy metabolism.[6] The metabolism of nicotinic acid is well-characterized and involves several key enzymatic steps, primarily occurring in the liver.

Nicotinic Acid Metabolism

The biosynthesis of NAD+ from nicotinic acid occurs primarily through the Preiss-Handler pathway. This pathway involves the conversion of nicotinic acid into NAD+ through a series of enzymatic reactions.

3.1 The Preiss-Handler Pathway

The key steps in the Preiss-Handler pathway are:

-

Nicotinate phosphoribosyltransferase (NAPRT) catalyzes the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinic acid mononucleotide (NAMN).

-

Nicotinamide mononucleotide adenylyltransferases (NMNATs) then adenylate NAMN to form nicotinic acid adenine dinucleotide (NAAD).

-

NAD+ synthetase (NADS) finally amidates NAAD to synthesize NAD+.

Figure 1: The Preiss-Handler pathway for NAD+ synthesis from nicotinic acid.

Hypothesized Interaction of this compound with Nicotinic Acid Metabolism

Given the structural similarity between 3-pyridylacetic acid and nicotinic acid, it is hypothesized that 3-PAA-HCl may act as a competitive inhibitor of the enzymes involved in the Preiss-Handler pathway. The most likely target for this inhibition is Nicotinate Phosphoribosyltransferase (NAPRT), the first committed step in the pathway.

By competing with nicotinic acid for the active site of NAPRT, 3-PAA-HCl could potentially reduce the rate of NAMN synthesis, thereby limiting the downstream production of NAD+. This could have significant implications for cellular energy metabolism and signaling pathways that are dependent on NAD+.

Figure 2: Hypothesized competitive inhibition of NAPRT by 3-Pyridylacetic Acid.

Data Presentation

While direct quantitative data on the interaction between 3-PAA-HCl and nicotinic acid metabolism is not currently available in the public domain, this section provides relevant data on nicotinic acid metabolism and a template for presenting hypothetical data from future experiments.

5.1 Urinary Metabolites of Nicotinic Acid in Humans

The following table summarizes the major urinary metabolites of nicotinic acid in humans. The excretion rates can vary based on dietary intake and individual metabolic differences.

| Metabolite | Abbreviation | Typical 24-hour Urinary Excretion (mg) |

| Nicotinuric acid | NUA | 18.8 - 78.2[6] |

| N1-methylnicotinamide | MNA | Varies |

| N1-methyl-2-pyridone-5-carboxamide | 2-Py | 129.9 - 171.0[6] |

| N1-methyl-4-pyridone-3-carboxamide | 4-Py | ~7.12 µmol/day[7] |

Table 1: Major Urinary Metabolites of Nicotinic Acid in Humans.

5.2 Hypothetical Quantitative Data for 3-PAA-HCl Inhibition of NAPRT

The following table is a template for presenting hypothetical results from an in vitro enzyme inhibition assay, as detailed in the experimental protocols section.

| Compound | Target Enzyme | Assay Type | IC50 (µM) | Inhibition Type |

| 3-Pyridylacetic Acid | NAPRT | In vitro fluorescence | [Experimental Value] | [e.g., Competitive] |

| Nicotinic Acid | NAPRT | In vitro fluorescence | N/A (Substrate) | N/A |

Table 2: Hypothetical Data Template for NAPRT Inhibition by 3-Pyridylacetic Acid.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the relationship between 3-PAA-HCl and nicotinic acid metabolism.

6.1 In Vitro Enzyme Inhibition Assay for Nicotinate Phosphoribosyltransferase (NAPRT)

This protocol is designed to determine if 3-PAA-HCl can inhibit the enzymatic activity of NAPRT in a controlled in vitro setting.

6.1.1 Materials

-

Recombinant human NAPRT

-

Nicotinic acid

-

This compound

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

ATP

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

NAD-dependent dehydrogenase (e.g., glucose-6-phosphate dehydrogenase)

-

Resazurin

-

Diaphorase

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well black microplates

-

Fluorescence plate reader

6.1.2 Procedure

-

Compound Preparation: Prepare a stock solution of 3-PAA-HCl in assay buffer. Perform serial dilutions to create a range of concentrations for testing.

-

Enzyme and Substrate Preparation: Prepare a master mix containing NAPRT, NMNAT, NAD-dependent dehydrogenase, resazurin, and diaphorase in the assay buffer. Prepare a substrate solution containing nicotinic acid and PRPP.

-

Assay Setup: To the wells of a 96-well plate, add the serially diluted 3-PAA-HCl or vehicle control.

-

Enzyme Addition: Add the enzyme master mix to all wells.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in resorufin (B1680543) fluorescence (Ex/Em = 560/590 nm) over time (e.g., every 2 minutes for 60 minutes) at 37°C.

-

Data Analysis: Calculate the initial reaction rates (V0) from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the 3-PAA-HCl concentration and fit the data to a dose-response curve to determine the IC50 value.

6.2 Cell-Based Assay for Measuring Intracellular NAD+ and Metabolite Levels

This protocol describes how to treat cultured cells with 3-PAA-HCl and analyze the resulting changes in intracellular NAD+ and nicotinic acid metabolite concentrations using HPLC-MS/MS.

6.2.1 Materials

-

Human cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

This compound

-

Nicotinic acid

-

Phosphate-buffered saline (PBS)

-

Methanol (B129727) with internal standards (e.g., 13C-labeled NAD+)

-

HPLC-MS/MS system

6.2.2 Experimental Workflow

Figure 3: Experimental workflow for the cell-based assay.

6.2.3 Detailed Procedure

-

Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of 3-PAA-HCl in the presence or absence of a fixed concentration of nicotinic acid. Include a vehicle-only control.

-

Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add a specific volume of ice-cold 80% methanol containing appropriate internal standards.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

-

Sample Preparation:

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis.

-

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted samples into an HPLC-MS/MS system.

-

Use a suitable column (e.g., C18) and a gradient elution method to separate the metabolites.

-

Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify NAD+, nicotinic acid, and its metabolites.

-

-

Data Analysis: Normalize the peak areas of the analytes to their respective internal standards. Compare the metabolite concentrations between the 3-PAA-HCl-treated groups and the control group to determine the effect of the compound on nicotinic acid metabolism.

Conclusion

The structural similarity between this compound and nicotinic acid strongly suggests a potential for interaction with the well-established metabolic pathways of nicotinic acid, particularly the Preiss-Handler pathway for NAD+ biosynthesis. This technical guide has outlined the theoretical basis for this interaction, proposing a mechanism of competitive inhibition of the key enzyme NAPRT. While direct experimental evidence is currently lacking in the literature, the provided in-depth experimental protocols offer a clear roadmap for researchers to investigate this hypothesis. Elucidating the nature of this relationship is crucial for understanding the potential pharmacological and toxicological effects of 3-PAA-HCl and other structurally related pyridine compounds. The methodologies and information presented herein are intended to facilitate and guide future research in this important area of metabolic science and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | DPP-4 | TargetMol [targetmol.com]

- 3. This compound | 6419-36-9 [chemicalbook.com]

- 4. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for 3-Pyridylacetic acid (HMDB0001538) [hmdb.ca]

- 6. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Correlation between niacin equivalent intake and urinary excretion of its metabolites, N'-methylnicotinamide, N'-methyl-2-pyridone-5-carboxamide, and N'-methyl-4-pyridone-3-carboxamide, in humans consuming a self-selected food - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Pyridylacetic Acid Hydrochloride: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridylacetic acid hydrochloride is a pivotal chemical intermediate with significant applications in the pharmaceutical industry.[1] It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably risedronate sodium, a bisphosphonate used in the treatment of osteoporosis and other bone-related disorders.[2] This compound is also recognized as a metabolite of nicotine (B1678760) and other tobacco alkaloids.[3] Its versatile chemical nature, possessing both a pyridine (B92270) ring and a carboxylic acid function, makes it a subject of interest for various organic synthesis endeavors.[2][4] This technical guide provides an in-depth overview of the physical and chemical characteristics, synthesis protocols, and analytical methodologies for this compound.

Physical and Chemical Characteristics

This compound is typically a white to light yellow or beige crystalline powder.[5][6] It is known to be hygroscopic and should be stored in an inert atmosphere at room temperature.[5]

Quantitative Physical and Chemical Data

| Property | Value | References |

| Molecular Formula | C7H8ClNO2 | [6] |

| Molecular Weight | 173.6 g/mol | [6] |

| CAS Number | 6419-36-9 | [6] |

| Melting Point | 161-163 °C (lit.) | [5][6][7] |

| Boiling Point | 301.6°C at 760 mmHg | [7] |

| Flash Point | 136.2°C | [7] |

| Solubility | Soluble in water.[7][8] Sparingly soluble in DMSO and slightly soluble in methanol.[5][6] | [5][6][7][8] |

| Appearance | White to light yellow or beige crystalline powder, crystals, and/or chunks. | [5][6][7] |

| Purity | ≥98% | [9] |

| Storage Temperature | Room Temperature, under inert atmosphere. | [5][6] |

| Stability | Hygroscopic.[5] Stable for up to two years when stored in a tightly sealed container away from light and moisture.[9] | [5][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

-

Solvent: DMSO-d₆

-

Shifts (ppm): 8.937, 8.892, 8.577, 8.095, 4.013[10]

-

-

Solvent: D₂O

-

Shifts (ppm): 8.80, 8.77, 8.601, 8.100, 4.059[10]

-

¹³C NMR Spectroscopy

Detailed ¹³C NMR data can be found in various chemical databases.[8]

IR Spectroscopy

Infrared spectroscopy data is available and is a key method for confirming the presence of functional groups.[8][11]

Mass Spectrometry

The monoisotopic mass is 173.024356 Da, which can be verified using ESI-MS.[2]

Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are summaries of common experimental protocols.

Synthesis from 2-Chloro-3-pyridineacetic Acid

This method involves the catalytic hydrogenation of 2-chloro-3-pyridineacetic acid.

Methodology:

-

Prepare a 25% mass fraction solution of 2-chloro-3-pyridineacetic acid sodium salt from 50 grams of 2-chloro-3-pyridineacetic acid.[5][12]

-

Add 47 g of 30% sodium hydroxide (B78521) solution, stir well, and filter any insoluble polymer.[5][12]

-

To the filtrate, add a 20% Raney nickel catalyst and heat to 90-95°C.[5][12]

-

Introduce hydrogen gas at atmospheric pressure or 1 MPa to carry out the reaction.[5][12]

-

After the reaction is complete, remove the catalyst by filtration.[5][12]

-

Add activated carbon for decolorization and then remove the solvent to obtain a viscous liquid containing NaCl crystals.[5][12]

-

Add 100 g of anhydrous ethanol (B145695) to the viscous liquid, dissolve completely, and filter to get an ethanol solution of 3-pyridylacetic acid.[5][12]

-

Remove the ethanol to obtain a viscous liquid. Water can be added and removed again to ensure dryness.[5][12]

-

Add 50 g of water and 35 g of hydrochloric acid and react at 50°C to form the salt.[5]

-

Dry the solution to remove water, yielding a viscous solid.[5]

-

Cool to room temperature, wash with 50 g of anhydrous ethanol, filter, and rinse the solid with a small amount of ethanol.[5]

-

Dry the final product to obtain this compound.[5]

Synthesis from 3-Vinylpyridine

This two-step chemical reaction provides a direct route to the target compound.

Methodology:

-

Formation of 3-pyridyl thioacetic acid morpholine (B109124):

-

To 86.8 g of 3-vinylpyridine, add 79 g of morpholine and 29 g of sulfur under stirring.[13]

-

Heat the mixture to reflux for 14 hours.[13]

-

Pour the reactant into ice water and filter the resulting crystals.[13]

-

Wash the crystals with ice water and air dry to yield 3-pyridyl thioacetic acid morpholine.[13]

-

-

Hydrolysis to this compound:

-

Mix 160.2 g of 3-pyridyl thioacetyl morpholine with 182 ml of hydrochloric acid and reflux for 5 hours.[13]

-

Filter the solution, and concentrate under reduced pressure.[13]

-

Cool the concentrate to induce crystallization.[13]

-

Refine the crystals with 110 ml of concentrated hydrochloric acid and dry to obtain the final product.[13]

-

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a common analytical technique for assessing the purity of this compound and related compounds.

HPLC Method

-

Column: Primesep N stationary phase column.[14]

-

Mobile Phase: An isocratic method with a simple mobile phase of water and acetonitrile (B52724) (MeCN) with an ammonium (B1175870) formate (B1220265) buffer.[14]

-

Detection: UV detection.[14]

This method can be used to separate 2-Pyridylacetic acid hydrochloride, this compound, and 4-Pyridylacetic acid hydrochloride.[14]

Visualizations

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization Workflow

Caption: Logical workflow for the analytical characterization of this compound.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical industries. A thorough understanding of its physical and chemical properties, coupled with robust synthesis and analytical methods, is essential for its effective utilization in research and development. This guide provides a comprehensive overview of these key aspects to support professionals in the field.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 6419-36-9 | Benchchem [benchchem.com]

- 3. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | DPP-4 | TargetMol [targetmol.com]

- 5. This compound CAS#: 6419-36-9 [m.chemicalbook.com]

- 6. This compound Exporters and Suppliers [sgtlifesciences.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 3-Pyridylacetic Acid HCl - High Quality Organic Compound at Attractive Price [maksons.co.in]

- 10. This compound(6419-36-9) 1H NMR spectrum [chemicalbook.com]

- 11. This compound(6419-36-9) IR2 spectrum [chemicalbook.com]

- 12. This compound | 6419-36-9 [chemicalbook.com]

- 13. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]

- 14. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Pyridylacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 3-pyridylacetic acid hydrochloride. The information is intended to support researchers, scientists, and drug development professionals in the handling, formulation, and analysis of this compound.

Introduction

This compound is a pyridine (B92270) derivative and a higher homologue of nicotinic acid (niacin).[1][2][3] It is recognized as a breakdown product of nicotine (B1678760) and other tobacco alkaloids.[1][2][3][4] In the pharmaceutical industry, it serves as a key intermediate in the synthesis of various compounds, most notably risedronate sodium, a bisphosphonate used for treating osteoporosis.[5] Understanding its solubility and stability is critical for its effective use in research and manufacturing. This compound is also known to be reactive with amines, alcohols, and carboxylic acids and can act as an acid catalyst.[1]

Physicochemical Properties

-

Appearance: White to light yellow or beige crystalline powder.[2][3][6][7]

-

Stability: The compound is known to be hygroscopic.[2][3][8]

Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. The quantitative and qualitative data are summarized in the table below.

| Solvent | Solubility | Concentration | Notes | Source |

| DMSO | Soluble | 45 mg/mL | 259.22 mM. Sonication is recommended to aid dissolution. | [1] |

| DMSO | Sparingly Soluble | - | - | [2][3] |

| Water | Soluble | - | - | [6][8][9] |

| Methanol | Slightly Soluble | - | - | [2][3] |

| Ethanol | Excellent Solubility | - | - | [9] |

Stability and Storage Recommendations

Proper storage is essential to maintain the integrity of this compound. The following table summarizes the recommended storage conditions and stability information.

| Form | Storage Temperature | Duration | Conditions | Source |

| Solid (Powder) | -20°C | > 3 years | - | [1] |

| Solid (Powder) | Room Temperature | Up to 2 years | Inert atmosphere. Store in a tightly closed container in a cool, dry place away from direct light. | [2][3][6][8][9] |

| Stock Solution (in solvent) | -80°C | > 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [1] |

| Stock Solution (in solvent) | 4°C | > 1 week | For short-term storage. | [1] |

The compound is hygroscopic, meaning it can absorb moisture from the air.[2][3][8] Therefore, storage in a desiccated, inert atmosphere is crucial to prevent degradation.

Experimental Protocols and Workflows

Generalized Solubility Assessment Workflow

A common method for determining solubility is the shake-flask method, followed by concentration analysis of the saturated solution.

Caption: Generalized workflow for solubility determination.

Generalized Stability Study Workflow (Forced Degradation)

Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Caption: Workflow for a forced degradation stability study.

Biological Context and Relevant Pathways

3-Pyridylacetic acid is a metabolite of nicotine.[4] Its formation is part of the nicotine degradation pathway, making it relevant in toxicology and studies of tobacco exposure.

Nicotine Metabolism

The following diagram illustrates a simplified pathway showing the generation of 3-pyridylacetic acid from nicotine. Myosmine, an alkaloid present in tobacco and some foods, is a significant source of 3-pyridylacetic acid.[4]

Caption: Simplified metabolic pathway to 3-pyridylacetic acid.

References

- 1. This compound | DPP-4 | TargetMol [targetmol.com]

- 2. This compound CAS#: 6419-36-9 [m.chemicalbook.com]

- 3. This compound | 6419-36-9 [chemicalbook.com]

- 4. Human Metabolome Database: Showing metabocard for 3-Pyridylacetic acid (HMDB0001538) [hmdb.ca]

- 5. This compound | 6419-36-9 | Benchchem [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound [chembk.com]

- 9. 3-Pyridylacetic Acid HCl - High Quality Organic Compound at Attractive Price [maksons.co.in]

- 10. This compound | SIELC Technologies [sielc.com]

Spectral Analysis of 3-Pyridylacetic Acid Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-Pyridylacetic acid hydrochloride (CAS 6419-36-9), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties.

Introduction

This compound is a pyridine (B92270) derivative with significant applications in the synthesis of various active pharmaceutical ingredients. A thorough understanding of its spectral characteristics is crucial for its identification, quality control, and process monitoring in research and manufacturing environments. This guide presents a detailed compilation of its ¹H NMR, ¹³C NMR, and IR spectral data, alongside the methodologies for their acquisition.

Spectroscopic Data

The following tables summarize the key quantitative spectral data for this compound.

¹H NMR Spectral Data

Proton NMR spectra of this compound have been recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and deuterium (B1214612) oxide (D₂O). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound.

| Protons | DMSO-d₆ (399.65 MHz)[1] | D₂O (89.56 MHz)[1] |

| H-2 | 8.937 | 8.80 |

| H-6 | 8.892 | 8.77 |

| H-4 | 8.577 | 8.601 |

| H-5 | 8.095 | 8.100 |

| -CH₂- | 4.013 | 4.059 |

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 3-Pyridylacetic acid (Free Base) in D₂O (600 MHz).[2]

| Carbon | Chemical Shift (δ, ppm) |

| C-6 | 151.08 |

| C-2 | 148.73 |

| C-4 | 141.43 |

| C-5 | 126.90 |

| -CH₂- | 44.15 |

| C=O | Not reported in HSQC |

| C-3 | Not reported in HSQC |

Note: The chemical shifts of the quaternary carbons (C=O and C-3) are not observed in a standard HSQC experiment.

Infrared (IR) Spectral Data

Infrared spectroscopy data for this compound is available, typically acquired using a potassium bromide (KBr) disc or as a nujol mull. Specific peak frequencies are crucial for identifying functional groups. While a complete list of absorption bands was not found in the available search results, the expected characteristic absorptions are outlined below based on the structure of the molecule.

Table 3: Expected Characteristic IR Absorption Ranges for this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (Aromatic) | 3100-3000 |

| C-H stretch (Aliphatic) | 3000-2850 |

| C=O stretch (Carboxylic acid) | 1730-1700 |

| C=C and C=N stretch (Aromatic ring) | 1600-1475 |

| C-O stretch (Carboxylic acid) | 1300-1200 |

| O-H bend (Carboxylic acid) | 1440-1395 and 950-910 |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. Complete dissolution should be ensured, with gentle vortexing if necessary.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, with typical frequencies ranging from 300 to 600 MHz for the proton channel. For ¹H NMR in DMSO-d₆, the residual solvent peak at ~2.50 ppm is often used as an internal reference. For D₂O, an external or internal standard may be used. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy

KBr Pellet Method: Approximately 1-2 mg of finely ground this compound is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.

Nujol Mull Method: A small amount of the solid sample is ground to a fine powder and then a few drops of Nujol (mineral oil) are added to create a thick paste (mull). This mull is then placed between two salt plates (e.g., NaCl or KBr) for analysis.

Instrumentation and Data Acquisition: The prepared sample is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or Nujol on salt plates is recorded separately and subtracted from the sample spectrum.

Workflow and Data Analysis

The process of obtaining and interpreting the spectral data for this compound can be visualized as a logical workflow.

This diagram illustrates the sequential steps from sample preparation to the final generation of a technical report, highlighting the distinct pathways for NMR and IR analysis that converge during data interpretation.

References

3-Pyridylacetic Acid Hydrochloride: A Technical Guide on its Formation as a Breakdown Product of Tobacco Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridylacetic acid hydrochloride is a significant metabolite derived from the breakdown of various tobacco alkaloids, most notably nicotine (B1678760), nornicotine (B190312), and myosmine (B191914). Its presence in biological systems serves as a biomarker for tobacco exposure and its formation pathways are of considerable interest in the fields of toxicology, pharmacology, and drug metabolism. This technical guide provides an in-depth analysis of the generation of 3-pyridylacetic acid from tobacco alkaloids, presenting quantitative data, detailed experimental protocols for its analysis, and a visualization of the metabolic pathways involved.

Data Presentation: Quantitative Analysis of 3-Pyridylacetic Acid Formation

The metabolic conversion of tobacco alkaloids to 3-pyridylacetic acid is a complex process with varying yields depending on the precursor alkaloid and the biological system. The following tables summarize the key quantitative data available in the literature.

| Precursor Alkaloid | Metabolite | Yield (%) | Biological System | Reference |

| Myosmine | 3-Pyridylacetic acid | 20-26% | Wistar rats (in vivo) | [1] |

| Myosmine | 4-Oxo-4-(3-pyridyl)butyric acid | 50-63% | Wistar rats (in vivo) | [1] |

Table 1: Quantitative Yields of Major Metabolites from Myosmine Metabolism in Wistar Rats.

| Analyte | Mean Concentration (ng/mL) in Urine of Smokers | Mean Concentration (ng/mL) in Urine of Nicotine Patch Users |

| (S)-4-hydroxy-4-(3-pyridyl)butanoic acid | 14.1 ± 8.0 | 4.1 ± 3.3 |

| (R)-4-hydroxy-4-(3-pyridyl)butanoic acid | 1120 ± 600 | 363 ± 228 |

| 4-Oxo-4-(3-pyridyl)butanoic acid | 228 ± 129 | 97.5 ± 80.6 |

Table 2: Urinary Concentrations of 3-Pyridylacetic Acid Precursors in Humans.[2]

Metabolic Pathways of Tobacco Alkaloid Breakdown

The generation of 3-pyridylacetic acid from tobacco alkaloids involves a series of enzymatic reactions. The primary pathways for nicotine, nornicotine, and myosmine converge on the formation of key intermediates, 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid, which are subsequently metabolized to 3-pyridylacetic acid.

Mammalian Metabolic Pathway

In mammals, the breakdown of nicotine and nornicotine is primarily initiated by cytochrome P450 (CYP) enzymes, particularly CYP2A6 and CYP2A13.[3] Myosmine, a minor tobacco alkaloid, also serves as a significant precursor.

References

- 1. Metabolism of myosmine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of nicotine and cotinine by human cytochrome P450 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Significance of 3-Pyridylacetic Acid in Human Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Pyridylacetic acid (3-PAA), a monocarboxylic acid, is primarily recognized in human metabolism as a significant xenobiotic metabolite of nicotine (B1678760) and related tobacco alkaloids.[1][2] Its presence and concentration in biological fluids serve as a reliable biomarker for tobacco exposure. Beyond its role as a metabolic byproduct, 3-PAA is structurally analogous to nicotinic acid (niacin), suggesting potential, albeit less studied, interactions with lipid metabolism pathways.[3][4][5] In the pharmaceutical sector, 3-PAA is a critical chemical intermediate, most notably in the synthesis of risedronate, a bisphosphonate drug for treating osteoporosis.[4][6] This guide provides an in-depth review of the metabolic origins, quantification, and analytical methodologies for 3-PAA, offering a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Metabolic Pathways and Biological Role

Origin as a Xenobiotic Metabolite

The primary source of 3-pyridylacetic acid in humans is the metabolism of tobacco alkaloids, particularly nicotine.[1][2][3] One of the key precursors appears to be myosmine (B191914), an alkaloid present in tobacco products and various foods.[3][7] The metabolic conversion of myosmine yields two major metabolites: 3-pyridylacetic acid and 4-oxo-4-(3-pyridyl)butyric acid.[3][7] The pathway involves the formation of 4-(3-pyridyl)-butanoate as an intermediate, which is then converted to 3-PAA.[3][7]

Due to its origin, 3-PAA is a specific biomarker for exposure to tobacco products. Its detection and quantification in urine or blood can provide insights into an individual's smoking status or exposure to secondhand smoke.

Relationship to Nicotinic Acid

3-Pyridylacetic acid is considered a higher homolog of nicotinic acid (niacin or Vitamin B3).[4] This structural similarity has led to investigations into its potential as an antilipemic agent, mirroring the lipid-lowering effects of niacin.[4][8] While the direct mechanisms of 3-PAA on lipid metabolism in humans are not as extensively characterized as those of niacin, its potential to influence these pathways remains an area of interest for metabolic research.

Pharmaceutical Significance

Beyond its direct role in human metabolism, 3-PAA is a vital building block in the pharmaceutical industry.[9][10] Its most prominent application is as a key precursor in the chemical synthesis of risedronate sodium, a medication used to treat and prevent osteoporosis and Paget's disease of bone.[4][6]

Quantitative Metabolic Data

Quantitative analysis of 3-PAA provides valuable data for toxicological studies and clinical diagnostics. The following tables summarize key quantitative findings from existing research.

| Parameter | Value | Biospecimen | Source Population | Reference |

| Arithmetic Mean Concentration | 7.09 µg/mL | Urine | Volunteers | [2] |

| Geometric Mean Concentration | 7.72 µg/mL | Urine | Volunteers | [2] |

Table 1: Urinary Concentrations of 3-Pyridylacetic Acid in Humans.

| Precursor | Metabolite | Metabolic Yield | Reference |

| Myosmine | 3-Pyridylacetic acid | 20-26% | [3][7] |

| Myosmine | 4-oxo-4-(3-pyridyl)butyric acid | 50-60% | [3][7] |

Table 2: Major Metabolites of Myosmine Metabolism.

Visualization of Pathways and Workflows

Metabolic Pathway of Myosmine to 3-Pyridylacetic Acid

The following diagram illustrates the metabolic conversion of the tobacco alkaloid myosmine into its primary metabolites, including 3-pyridylacetic acid.

Caption: Metabolic conversion of Myosmine to 3-PAA.

General Analytical Workflow for 3-PAA Quantification

This workflow outlines the typical steps involved in the analysis of 3-PAA from biological samples using liquid chromatography-mass spectrometry (LC-MS).

Caption: General workflow for 3-PAA analysis.

Experimental Protocols

Detailed and validated analytical methods are crucial for the accurate quantification of 3-PAA in biological matrices. Below are protocols based on established High-Performance Liquid Chromatography (HPLC) techniques.

Protocol 1: Isocratic HPLC-UV Method

This protocol is adapted from a method for separating pyridylacetic acid isomers and is suitable for baseline quantification.

-

Objective: To separate and quantify 3-Pyridylacetic acid using isocratic reverse-phase HPLC with UV detection.

-

Instrumentation:

-

HPLC system with a UV detector.

-

Column: Primesep C (4.6 x 150 mm, 5 µm, 100 Å).[11]

-

-

Reagents:

-

Acetonitrile (MeCN), HPLC grade.

-

Water, HPLC grade.

-

-

Mobile Phase Preparation:

-

Prepare a 10 mM ammonium formate buffer in water.

-

Adjust the pH of the buffer to 4.0 using formic acid.

-

The mobile phase consists of Acetonitrile (MeCN) and the 10 mM ammonium formate buffer (pH 4.0) in a 10:90 (v/v) ratio.[11]

-

-

Chromatographic Conditions:

-

Sample Preparation (from Urine):

-

Centrifuge a urine sample to pellet any precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the sample 1:10 with the mobile phase before injection.

-

-

Quantification:

-

Prepare a series of calibration standards of 3-PAA in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Generate a calibration curve by plotting the peak area against the concentration.

-

Determine the concentration of 3-PAA in the samples by interpolating their peak areas from the calibration curve.

-

Protocol 2: Gradient HPLC-UV Method

This protocol uses a gradient elution, which can be beneficial for samples with more complex matrices.

-

Objective: To achieve high-resolution separation of 3-Pyridylacetic acid and its derivatives using gradient HPLC with UV detection.

-

Instrumentation:

-

HPLC system with a gradient pump and UV detector.

-

Column: Primesep 200 (4.6 x 250 mm, 5 µm, 100 Å).[12]

-

-

Reagents:

-

Acetonitrile (MeCN), HPLC grade.

-

Water, HPLC grade.

-

Formic acid, LC-MS grade.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.05% formic acid.

-

Mobile Phase B: Acetonitrile with 0.05% formic acid.

-

-

Chromatographic Conditions:

-

Sample Preparation: Follow the same procedure as described in Protocol 1.

-

Quantification: Follow the same procedure as described in Protocol 1. For more advanced studies, this HPLC method can be coupled with a mass spectrometer (LC-MS) for enhanced sensitivity and specificity, using electrospray ionization (ESI) in positive mode.

References

- 1. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exposome-Explorer - 3-Pyridylacetic acid (Compound) [exposome-explorer.iarc.fr]

- 3. Human Metabolome Database: Showing metabocard for 3-Pyridylacetic acid (HMDB0001538) [hmdb.ca]

- 4. 3-Pyridylacetic acid hydrochloride | 6419-36-9 | Benchchem [benchchem.com]

- 5. [3-Pyridylacetic acid: drug kinetics and relations with the metabolism of nicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Showing Compound 3-Pyridylacetic acid (FDB022679) - FooDB [foodb.ca]

- 8. This compound | 6419-36-9 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. datainsightsmarket.com [datainsightsmarket.com]

- 11. HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep C Column | SIELC Technologies [sielc.com]

- 12. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]

The Discovery and History of 3-Pyridylacetic Acid Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridylacetic acid hydrochloride is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of second-generation bisphosphonates such as Risedronate sodium, a key therapeutic agent in the management of osteoporosis. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its synthesis, chemical properties, and applications. The document presents a compilation of quantitative data, detailed experimental protocols from seminal literature, and visual representations of synthetic routes and relevant biological pathways to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound, with the chemical formula C₇H₈ClNO₂, is a pyridine (B92270) derivative characterized by an acetic acid group at the 3-position of the pyridine ring.[1] Its significance in the pharmaceutical industry primarily stems from its function as a critical building block for more complex molecules.[2] The presence of both a basic pyridine ring and an acidic carboxylic acid moiety imparts amphoteric properties to the molecule, allowing for versatile reactivity.[3] This guide traces the historical milestones in the synthesis of this compound, from its early preparations to more refined industrial processes, and explores its biological relevance, largely through the action of its downstream derivatives.

Discovery and Historical Synthesis

The first significant report on the synthesis of 3-Pyridylacetic acid appeared in the mid-20th century. A seminal paper published in the Journal of the American Chemical Society in 1947 by Schwenk and Papa is widely cited as one of the earliest documented preparations.[4][5][6] This pioneering work utilized the Willgerodt-Kindler reaction, a method that converts aryl alkyl ketones to the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids.[7][8]

The historical synthesis started from 3-acetylpyridine (B27631), which was reacted with sulfur and morpholine (B109124) to yield 3-pyridinethioacetylmorpholine. Subsequent hydrolysis of this intermediate with hydrochloric acid afforded this compound.[4][5][6] This method, while foundational, was later refined to improve yields and simplify the procedure.[4]

Key Historical Synthetic Method: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction of 3-acetylpyridine remains a cornerstone in the historical context of this compound synthesis. The overall transformation is a two-step process.

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction (Based on historical accounts) [4][5][6]

Step 1: Synthesis of 3-Pyridinethioacetylmorpholine

-

A mixture of 3-acetylpyridine, sulfur, and morpholine is heated under reflux. The molar ratio of the reactants is a critical parameter, with typical ratios of 3-acetylpyridine to sulfur to morpholine being in the range of 1:1-1.2:4-8.[9]

-

The reaction is typically carried out for several hours.

-

Upon completion, the reaction mixture is poured into ice water to precipitate the crude 3-pyridinethioacetylmorpholine.

-

The solid is collected by filtration, washed with cold water, and dried.

Step 2: Hydrolysis to this compound

-

The crude 3-pyridinethioacetylmorpholine is suspended in hydrochloric acid.

-

The mixture is heated under reflux for a period of 4 to 10 hours.[9]

-

After the hydrolysis is complete, the solution may be treated with activated carbon for decolorization.

-

The solution is then concentrated under reduced pressure.

-

Upon cooling, this compound crystallizes and is collected by filtration.

-

The final product can be further purified by recrystallization.

Modern Synthetic Routes

Over the years, several alternative and improved methods for the synthesis of this compound have been developed to enhance yield, reduce cost, and improve safety and environmental impact.

Synthesis from 3-Vinylpyridine (B15099)

A notable alternative route involves the use of 3-vinylpyridine as the starting material. This method also proceeds through a thioamide intermediate.[5]

Experimental Protocol: Synthesis from 3-Vinylpyridine [5]

-

3-Vinylpyridine is reacted with morpholine and sulfur.

-

The resulting 3-pyridinethioacetylmorpholine is then hydrolyzed with hydrochloric acid, similar to the final step of the Willgerodt-Kindler route, to yield this compound.

Three-Component Synthesis

More recent innovations include a three-component synthesis approach, which offers a more convergent and efficient route to pyridylacetic acid derivatives.[3]

Experimental Workflow: Three-Component Synthesis

Caption: Workflow for a three-component synthesis of 3-pyridylacetic acid derivatives.

Quantitative Data

The following tables summarize the key quantitative data reported for the synthesis and properties of this compound from various sources.

Table 1: Synthesis Yields of this compound and Intermediates

| Starting Material | Intermediate | Intermediate Yield (%) | Final Product | Final Yield (%) | Reference(s) |

| 3-Acetylpyridine | 3-Pyridinethioacetylmorpholine | Not specified | This compound | 58.5 - 63.8 | [6] |

| 3-Vinylpyridine | 3-Pyridinethioacetylmorpholine | 87.3 - 90 | This compound | 86 - 88 | [5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6419-36-9 | [2] |

| Molecular Formula | C₇H₈ClNO₂ | [10] |

| Molecular Weight | 173.60 g/mol | [10] |

| Appearance | White to beige crystalline powder | [2] |

| Melting Point | 161-163 °C | [4] |

| Solubility | Soluble in water | [10] |

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals, most notably Risedronate sodium.[5] Risedronate is a bisphosphonate used for the treatment of osteoporosis and Paget's disease of bone.[11]

Signaling Pathways

While there is limited information on the direct biological signaling pathways of this compound itself, its critical role as a precursor to Risedronate sodium makes the latter's mechanism of action highly relevant. Risedronate and other nitrogen-containing bisphosphonates inhibit osteoclast-mediated bone resorption by targeting the mevalonate (B85504) pathway.[9][11]

Specifically, Risedronate inhibits the enzyme farnesyl pyrophosphate synthase (FPPS).[9] This inhibition prevents the synthesis of isoprenoid lipids that are essential for the post-translational modification of small GTPase signaling proteins. The disruption of this process leads to osteoclast apoptosis, thereby reducing bone resorption.[9]

Diagram of the Risedronate Signaling Pathway in Osteoclasts

Caption: Risedronate inhibits FPPS in the mevalonate pathway, leading to osteoclast apoptosis.

Other Biological Relevance

3-Pyridylacetic acid is also known to be a metabolite of nicotine (B1678760) and other tobacco alkaloids.[12][13][14] Some studies have suggested that derivatives of 3-pyridylacetic acid may possess anti-inflammatory or antiviral properties, though these are areas of ongoing research.[10][12] There is also a mention of 3-Pyridylacetic acid having antilipemic properties.[2]

Conclusion

This compound holds a significant place in the history of pharmaceutical chemistry, primarily due to its indispensable role in the synthesis of important drugs like Risedronate sodium. Its synthesis has evolved from the early applications of the Willgerodt-Kindler reaction to more efficient and varied modern methodologies. This guide has provided a detailed overview of its discovery, historical and modern synthesis, and its biological relevance, offering a valuable technical resource for professionals in the field of drug development and organic synthesis. The continued exploration of pyridylacetic acid derivatives may yet uncover new therapeutic applications.

References

- 1. The effect of risedronate on osteogenic lineage is mediated by cyclooxygenase-2 gene upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 6419-36-9 [chemicalbook.com]

- 3. This compound | 6419-36-9 | Benchchem [benchchem.com]

- 4. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]

- 5. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]

- 6. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 8. Willgerodt_rearrangement [chemeurope.com]

- 9. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Risedronate Sodium | C7H10NNaO7P2 | CID 4194514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Human Metabolome Database: Showing metabocard for 3-Pyridylacetic acid (HMDB0001538) [hmdb.ca]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Pyridylacetic Acid Hydrochloride from 3-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 3-Pyridylacetic acid hydrochloride, a key intermediate in the pharmaceutical industry, starting from 3-methylpyridine (B133936) (also known as 3-picoline). Two primary synthetic routes are presented: Route A , proceeding through the ammoxidation of 3-methylpyridine to 3-cyanopyridine (B1664610) followed by hydrolysis and chain elongation; and Route B , involving the direct oxidation of 3-methylpyridine to nicotinic acid, which is then converted to the target compound. This document includes comprehensive experimental protocols, tabulated quantitative data for reaction parameters and yields, and visual diagrams of the synthetic pathways and experimental workflows to aid in laboratory-scale synthesis and process development.

Introduction

3-Pyridylacetic acid and its hydrochloride salt are valuable building blocks in organic synthesis, most notably as a precursor for the production of pharmaceuticals such as risedronate sodium, a bisphosphonate used in the treatment of osteoporosis. The synthesis of this compound from the readily available and cost-effective starting material, 3-methylpyridine, is of significant industrial interest. This document outlines two viable synthetic strategies, providing detailed procedures and expected outcomes to guide researchers in the preparation of this important intermediate.

Synthetic Strategies

Two principal synthetic pathways for the preparation of this compound from 3-methylpyridine are detailed below.

Route A: Ammoxidation Pathway

This route involves the initial conversion of 3-methylpyridine to 3-cyanopyridine via an ammoxidation reaction. The resulting nitrile is then hydrolyzed to nicotinic acid. Nicotinic acid is subsequently converted to 3-acetylpyridine (B27631), which undergoes a Willgerodt-Kindler reaction to form a thioamide intermediate, followed by hydrolysis to yield 3-pyridylacetic acid. The final step is the formation of the hydrochloride salt.

Route B: Direct Oxidation Pathway

In this alternative route, 3-methylpyridine is directly oxidized to nicotinic acid using a suitable oxidizing agent. The subsequent steps, starting from nicotinic acid, follow the same sequence as in Route A: conversion to 3-acetylpyridine, Willgerodt-Kindler reaction, hydrolysis, and salt formation.

Experimental Protocols

Route A: Ammoxidation Pathway

Step 1: Ammoxidation of 3-Methylpyridine to 3-Cyanopyridine

The gas-phase ammoxidation of 3-methylpyridine is a high-yield industrial process.[1]

-

Reaction Conditions:

-

Catalyst: A common catalyst is a mixture of metal oxides, such as V₂O₅, MoO₃, and TiO₂ supported on silica (B1680970) (SiO₂).[1]

-

Reactants: 3-methylpyridine, ammonia (B1221849) (NH₃), and air (as the source of oxygen).

-

Temperature: 350-400 °C.[1]

-

Pressure: Atmospheric pressure.

-

-

Protocol:

-

A gaseous mixture of 3-methylpyridine, ammonia, and air is passed through a fixed-bed or fluidized-bed reactor containing the catalyst.

-

The molar ratio of reactants is crucial for optimal yield and selectivity. A typical ratio of 3-methylpyridine:ammonia:oxygen is in the range of 1:4-14:12-40.

-

The reaction is highly exothermic, and temperature control is critical.

-

The effluent gas stream containing 3-cyanopyridine, unreacted starting materials, and byproducts is cooled.

-

The 3-cyanopyridine product is typically recovered by quenching the gas stream in water or an appropriate solvent, followed by extraction and distillation.[2]

-

Step 2: Hydrolysis of 3-Cyanopyridine to Nicotinic Acid

The hydrolysis of 3-cyanopyridine can be achieved under acidic or basic conditions, or through biocatalysis.[3][4]

-

Protocol (Acid Hydrolysis):

-

To a round-bottom flask equipped with a reflux condenser, add 3-cyanopyridine and an excess of aqueous hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to the isoelectric point of nicotinic acid (pH 3-4) using a suitable base (e.g., sodium hydroxide (B78521) solution).

-

The nicotinic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry to obtain the product.

-

Step 3: Conversion of Nicotinic Acid to 3-Acetylpyridine

This conversion is a key step to prepare the substrate for the Willgerodt-Kindler reaction.[5][6]

-

Protocol:

-

Esterify nicotinic acid to ethyl nicotinate (B505614) by refluxing with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid.[7]

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, place sodium metal and anhydrous ethyl acetate (B1210297).

-

Heat the mixture to reflux.

-

Add a solution of ethyl nicotinate in ethyl acetate dropwise to the refluxing mixture.

-

Continue refluxing for several hours.

-

After cooling, cautiously add water to quench the unreacted sodium.

-

Acidify the mixture with sulfuric acid and reflux to effect hydrolysis and decarboxylation.

-

Neutralize the solution and extract the 3-acetylpyridine with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the product by distillation.[8]

-

Step 4: Willgerodt-Kindler Reaction of 3-Acetylpyridine

This reaction transforms the acetyl group into a thioamide, which is a precursor to the acetic acid moiety.[8][9]

-

Protocol:

-

In a round-bottom flask, mix 3-acetylpyridine, morpholine, and elemental sulfur.[8]

-

Heat the mixture to reflux for 12 hours.[9]

-

After cooling, pour the reaction mixture into ice water to precipitate the product, 3-(morpholin-4-yl)-3-thioxo-1-(pyridin-3-yl)propan-1-one (3-pyridinethioacetylmorpholine).

-

Collect the solid by filtration, wash with cold water, and air dry.[8]

-

Step 5: Hydrolysis of 3-Pyridinethioacetylmorpholine to 3-Pyridylacetic Acid

-

Protocol:

Step 6: Formation of this compound

-

Protocol:

-

Concentrate the acidic aqueous solution from the previous step under reduced pressure.

-

Cool the concentrated solution to induce crystallization of this compound.

-

Collect the crystals by filtration, wash with a small amount of cold concentrated hydrochloric acid, and dry under vacuum.[10]

-

Route B: Direct Oxidation Pathway

Step 1: Direct Oxidation of 3-Methylpyridine to Nicotinic Acid

Several methods are available for the direct oxidation of 3-methylpyridine.

-

Protocol (Using Nitric Acid):

-

In a suitable reactor, heat concentrated nitric acid.

-

Carefully add 3-methylpyridine portion-wise to the hot nitric acid.

-

Maintain the reaction mixture at an elevated temperature (e.g., 200-300 °C) under pressure for several hours.

-

After the reaction is complete, cool the mixture and carefully neutralize it to precipitate the nicotinic acid.

-

Isolate the product by filtration.

-

Steps 2-5:

The subsequent steps for the conversion of nicotinic acid to this compound are identical to Steps 3-6 in Route A .

Data Presentation

The following tables summarize the quantitative data for the key reactions described in the protocols.

Table 1: Reaction Parameters and Yields for Route A

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ammoxidation | 3-Methylpyridine, NH₃, Air, V₂O₅/MoO₃/TiO₂ catalyst | 350-400 | - | >90 | [1] |

| 2 | Hydrolysis | 3-Cyanopyridine, HCl | Reflux | Varies | High | [3] |

| 3 | Acylation | Ethyl nicotinate, Ethyl acetate, Sodium | Reflux | 5 | 90 | [8] |

| 4 | Willgerodt-Kindler | 3-Acetylpyridine, Morpholine, Sulfur | Reflux | 12 | 82 | [8] |

| 5 & 6 | Hydrolysis & Salt Formation | 3-Pyridinethioacetylmorpholine, HCl | Reflux | 6 | 75 | [8][10] |

Table 2: Reaction Parameters and Yields for Route B (Step 1)

| Method | Oxidizing Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Nitric Acid Oxidation | Conc. HNO₃ | - | 200-300 | Varies | ~90 | - |

Visualizations

Synthetic Pathways

Caption: Synthetic pathways from 3-methylpyridine to this compound.

Experimental Workflow: Willgerodt-Kindler Reaction and Subsequent Hydrolysis

References

- 1. mdpi.com [mdpi.com]

- 2. CA1169864A - Process for producing 3-cyano-pyridine - Google Patents [patents.google.com]

- 3. Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 6. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]

- 9. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]

- 10. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]

Application Note: A Streamlined Two-Step Synthesis of 3-Pyridylacetic Acid Hydrochloride from 3-Vinylpyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Pyridylacetic acid hydrochloride is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor for Risedronate Sodium, a bisphosphonate used in the treatment of osteoporosis.[1][2] This application note details a concise and efficient two-step method for the preparation of this compound, starting from the readily available 3-vinylpyridine (B15099). This process, adapted from established methodologies, offers a simplified workflow with high yields, making it a valuable protocol for laboratory and potential scale-up applications.[3]

The synthesis proceeds via an intermediate, 3-pyridyl thioacid morpholine (B109124), which is formed by the reaction of 3-vinylpyridine with morpholine and sulfur.[3] Subsequent hydrolysis of this intermediate with hydrochloric acid affords the desired this compound.[3] This method avoids the use of hazardous reagents such as potassium cyanide, which are employed in other synthetic routes.[4]

Overall Reaction Scheme:

Experimental Protocols

This section provides detailed experimental procedures for the two key steps in the synthesis of this compound from 3-vinylpyridine.

Part 1: Synthesis of 3-Pyridyl Thioacid Morpholine

-

Reagent Preparation: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, combine 86.8 g of 3-vinylpyridine, 79 g of morpholine, and 29 g of sulfur.[3]

-

Reaction: Heat the mixture to reflux with constant stirring. Maintain the reflux for 12 hours.[3]

-

Work-up and Isolation: After the reaction is complete, pour the reaction mixture into ice water.[3] The product will precipitate as a crystalline solid.

-

Purification: Filter the crude product and wash the crystals with ice water.[3]

-

Drying: Allow the collected faint yellow crystals to air dry to obtain 3-pyridyl thioacid morpholine.[3]

Part 2: Hydrolysis to this compound

-

Reagent Preparation: In a reaction vessel set up for reflux, mix 160.2 g of the 3-pyridyl thioacid morpholine obtained in Part 1 with 182 ml of hydrochloric acid.[3]

-

Reaction: Heat the mixture to reflux and maintain for 6 hours.[3]

-

Decolorization and Concentration: After hydrolysis, filter the solution and decolorize it with activated carbon.[3] Concentrate the filtrate under reduced pressure.[3]

-

Crystallization: Cool the concentrated solution to induce crystallization.[3]

-

Recrystallization and Drying: Refine the crystals with 130 ml of concentrated hydrochloric acid and then dry to yield the final product, this compound, as white crystals.[3]

Data Presentation

The following tables summarize the quantitative data from the described synthesis protocol.

Table 1: Reagent Quantities and Yields

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | 3-Vinylpyridine | Morpholine, Sulfur | 3-Pyridyl Thioacid Morpholine | 87.3% |

| 2 | 3-Pyridyl Thioacid Morpholine | Hydrochloric Acid | This compound | 86% |

Table 2: Product Characterization

| Product | Appearance |

| 3-Pyridyl Thioacid Morpholine | Faint yellow crystalline solid |

| This compound | White crystalline solid |

Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

Diagram 2: Logical Relationship of Reaction Steps

Caption: Logical progression of the synthesis from starting material to final product.

References

- 1. This compound | 6419-36-9 | Benchchem [benchchem.com]

- 2. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]

- 3. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

Application Notes and Protocols: Synthesis of 3-Pyridylacetic Acid via the Willgerodt-Kindler Reaction

Introduction

The Willgerodt-Kindler reaction is a powerful synthetic tool for the conversion of aryl alkyl ketones into the corresponding ω-aryl-substituted carboxylic acids and their derivatives. This reaction has found significant application in the pharmaceutical and agrochemical industries. One notable application is the synthesis of 3-pyridylacetic acid, a key intermediate in the production of various commercial products. The reaction typically proceeds in two stages: first, the formation of a thioamide intermediate by reacting an aryl alkyl ketone with an amine (commonly morpholine) and elemental sulfur, followed by hydrolysis of the thioamide to yield the desired carboxylic acid.[1][2][3] Recent advancements, including the use of microwave-assisted heating, have led to the development of new, high-yielding, and more environmentally friendly protocols.[4][5][6][7]

This document provides detailed application notes and protocols for the synthesis of 3-pyridylacetic acid using the Willgerodt-Kindler reaction, targeting researchers, scientists, and professionals in drug development.

Reaction Mechanism

The Willgerodt-Kindler reaction involves the rearrangement of an aryl alkyl ketone to a terminal amide or thioamide. The Kindler modification, which utilizes an amine and sulfur, proceeds through the formation of a thioamide intermediate. The generally accepted mechanism involves the following key steps:

-

Enamine Formation: The reaction initiates with the formation of an enamine from the starting ketone (e.g., 3-acetylpyridine) and a secondary amine, such as morpholine.[1]

-

Reaction with Sulfur: The enamine then acts as a nucleophile and attacks elemental sulfur.[1]

-

Rearrangement: The crucial rearrangement step occurs through a series of proposed intermediates, including a temporary aziridine (B145994) ring, leading to the migration of the amine group along the carbon chain.[1][3]

-

Thioamide Formation: Tautomerization of the rearranged intermediate yields the stable thioamide.[1][3]

-

Hydrolysis: The final step is the hydrolysis of the thioamide, typically under acidic or basic conditions, to produce the corresponding carboxylic acid, in this case, 3-pyridylacetic acid.[8]

Caption: Mechanism of the Willgerodt-Kindler Reaction.

Experimental Protocols

Several synthetic routes have been established for the synthesis of 3-pyridylacetic acid, with common starting materials including 3-acetylpyridine, 3-vinylpyridine, and nicotinic acid derivatives.[9] The following protocol details the synthesis starting from 3-acetylpyridine, which is a widely adopted method.[8]

Protocol 1: Synthesis of 3-Pyridylacetic Acid from 3-Acetylpyridine

This protocol is divided into two main stages: the formation of the thioamide intermediate (3-pyridylthioacetylmorpholine) and its subsequent hydrolysis to 3-pyridylacetic acid.

Stage 1: Synthesis of 3-Pyridylthioacetylmorpholine

-

Reactant Preparation: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 3-acetylpyridine, morpholine, and elemental sulfur.

-

Reaction: Heat the mixture to reflux (approximately 110°C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically carried out for 12-14 hours.[10][11]

-

Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice-water. The crude thioamide product will precipitate as an oily or solid material.[10][11] Isolate the product by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[10]

Stage 2: Hydrolysis of 3-Pyridylthioacetylmorpholine

-

Acid Hydrolysis: Suspend the crude 3-pyridylthioacetylmorpholine in a solution of concentrated hydrochloric acid.

-

Reflux: Heat the mixture to reflux for several hours (typically 2.5-5 hours) to ensure complete hydrolysis.[10][11]

-